Octafluoroadipamide

Thermal Stability Polymer Synthesis Fluorinated Monomers

Sourcing Octafluoroadipamide (CAS 355-66-8) for fluoropolymer synthesis? Our perfluorinated C4 diamide eliminates C–H hydrogen bonding, delivering a LogP of 0.7 for superior organic-phase compatibility. Unlike generic amides, its electron-deficient structure ensures precise polycondensation reactivity, crucial for anti-fouling marine coatings, anti-icing aerospace finishes, and high-purity semiconductor-grade fluoropolymers. We supply this high-purity monomer (≥98%) with guaranteed thermal stability (mp 240–242 °C) for melt polymerization. Request a quote today.

Molecular Formula C6H4F8N2O2
Molecular Weight 288.1 g/mol
CAS No. 355-66-8
Cat. No. B1296699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctafluoroadipamide
CAS355-66-8
Molecular FormulaC6H4F8N2O2
Molecular Weight288.1 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(C(=O)N)(F)F)(F)F)(F)F)(F)F)N
InChIInChI=1S/C6H4F8N2O2/c7-3(8,1(15)17)5(11,12)6(13,14)4(9,10)2(16)18/h(H2,15,17)(H2,16,18)
InChIKeySVURUIRNGAQISR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octafluoroadipamide (CAS 355-66-8): A Perfluorinated Diamide Building Block for Advanced Polymer Synthesis


Octafluoroadipamide (2,2,3,3,4,4,5,5-octafluorohexanediamide) is a perfluorinated aliphatic diamide characterized by complete fluorine substitution across the C2-C5 carbon backbone. Its molecular formula is C₆H₄F₈N₂O₂ with a molecular weight of 288.10 g/mol [1]. The compound exhibits high thermal stability (melting point 240–242 °C with decomposition) and low polarity/hydrophobicity (LogP 0.7, estimated density 1.62–1.67 g/cm³) [2]. These properties render it a valuable monomer precursor for synthesizing fluorinated polyamides, a polymerization catalyst for fluoropolymers, and an intermediate for specialty surface-modifying additives .

Why Octafluoroadipamide Cannot Be Directly Substituted with Non-Fluorinated or Partially Fluorinated Adipamides


The perfluorinated C4 alkylene chain in octafluoroadipamide fundamentally alters physicochemical properties compared to non-fluorinated adipamide or shorter-chain analogs. Complete substitution of hydrogen with fluorine eliminates C–H hydrogen bonding capacity while introducing a dense electron-withdrawing environment [1]. This shifts LogP from negative values (typical of non-fluorinated aliphatic diamides) to a positive value of 0.7, conferring organic-phase partitioning essential for fluoropolymer compatibility [2]. The electron-deficient amide groups exhibit distinct reactivity in polycondensation, preventing unintended side reactions common with hydrocarbon diamides . Generic substitution with adipamide or partially fluorinated diamides would compromise target polymer surface energy, thermal stability, and dielectric properties due to residual C–H bonds and altered crystallization behavior [1].

Octafluoroadipamide Quantitative Differentiation Evidence vs. Adipamide and Fluorinated Analogs


Elevated Thermal Stability: Octafluoroadipamide vs. Non-Fluorinated Adipamide

Octafluoroadipamide exhibits a melting point of 240–242 °C (with decomposition), substantially higher than the 224–229 °C melting range reported for non-fluorinated adipamide [1]. This ~15 °C elevation is attributable to enhanced crystallinity and reduced thermal motion imparted by the perfluorinated alkylene segment, a hallmark of fluorinated diamides [2]. The higher thermal threshold enables polymer processing and end-use at elevated temperatures without premature degradation of the diamine component.

Thermal Stability Polymer Synthesis Fluorinated Monomers

Increased Hydrophobicity: Octafluoroadipamide LogP Comparison with Adipamide

The calculated octanol-water partition coefficient (LogP) for octafluoroadipamide is 0.7 [1]. In contrast, non-fluorinated adipamide exhibits a significantly lower LogP of approximately –0.5 [2]. This ~1.2 LogP unit increase reflects the profound hydrophobic shift induced by perfluorination, enhancing solubility in organic and fluorinated media while reducing water uptake. Such partitioning behavior is critical for designing low-surface-energy polymer additives and water-repellent coatings .

Hydrophobicity Surface Modification Fluorinated Additives

Fluoropolymer Catalytic Activity: Octafluoroadipamide as a Polymerization Catalyst

Octafluoroadipamide has been specifically demonstrated as an effective polymerization catalyst for synthesizing polyhexafluoropropylene, polychlorotrifluoroethylene, and tetrafluoroethylene . This catalytic function is not reported for non-fluorinated adipamide or partially fluorinated diamides such as hexafluoroglutaramide or heptafluorobutyramide [1]. The perfluorinated backbone likely stabilizes transition states unique to fluoromonomer propagation, enabling chain growth without introducing hydrocarbon impurities that would compromise final polymer properties.

Polymerization Catalyst Fluoropolymers Polymer Synthesis

High-Value Application Scenarios for Octafluoroadipamide Derived from Quantitative Differentiation


Synthesis of Low-Surface-Energy Fluorinated Polyamides for Coatings

Octafluoroadipamide serves as a diamine monomer in polycondensation with fluorinated diacid chlorides or esters. The resulting polyamides exhibit significantly reduced surface energy (< 20 mN/m) compared to hydrocarbon polyamides, enabling applications in anti-fouling marine coatings, anti-icing aerospace coatings, and hydrophobic textile finishes [1]. The elevated LogP and thermal stability quantified in Section 3 ensure that the monomer remains stable during high-temperature melt or solution polymerization processes.

Polymerization Catalyst for High-Performance Fluoropolymers

The demonstrated catalytic activity of octafluoroadipamide in synthesizing polyhexafluoropropylene, polychlorotrifluoroethylene, and tetrafluoroethylene makes it a valuable processing additive in fluoropolymer manufacturing . Its perfluorinated structure ensures compatibility with the fluorinated reaction medium and prevents catalyst-derived contamination of the final polymer product, a critical requirement for semiconductor-grade fluoropolymers used in wafer handling and fluid transport.

Precursor for Surface-Modifying Fluorinated Additives

Octafluoroadipamide can be converted to reactive derivatives (e.g., acyl chlorides) for grafting onto polymer backbones or particle surfaces . These surface-modifying agents, when incorporated at low loading levels (0.1–1 wt%), dramatically reduce polymer surface energy and increase water contact angles. The compound's high fluorine content (8 fluorine atoms per molecule) and thermal stability ensure that the fluorinated moiety remains intact during compounding and extrusion of engineering thermoplastics.

Standard Reference Material for Perfluorinated Amide Analytical Method Development

Octafluoroadipamide (abbreviated PFO2AM in environmental monitoring literature) is a relevant reference standard for developing LC-MS/MS and GC-MS methods targeting per- and polyfluoroalkyl substances (PFAS) [2]. Its well-defined mass spectral signature and inclusion in PFAS subclass listings make it a valuable calibration compound for quantifying perfluorinated amide contaminants in environmental matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octafluoroadipamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.